molecular formula C18H13Cl3N2OS2 B2397479 4-[(4-Chlorophenyl)sulfanyl]-2-[(2,4-dichlorobenzyl)sulfanyl]-5-pyrimidinyl methyl ether CAS No. 338955-51-4

4-[(4-Chlorophenyl)sulfanyl]-2-[(2,4-dichlorobenzyl)sulfanyl]-5-pyrimidinyl methyl ether

Cat. No.: B2397479
CAS No.: 338955-51-4
M. Wt: 443.79
InChI Key: QDCWXNCMEFQIBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-[(4-Chlorophenyl)sulfanyl]-2-[(2,4-dichlorobenzyl)sulfanyl]-5-pyrimidinyl methyl ether is a pyrimidine derivative featuring multiple sulfur-containing substituents. Its structure includes:

  • A pyrimidine core substituted at positions 2, 4, and 4.
  • Position 2: A (2,4-dichlorobenzyl)sulfanyl group, introducing steric bulk and electron-withdrawing chlorine atoms.
  • Position 4: A (4-chlorophenyl)sulfanyl moiety, contributing additional aromaticity and lipophilicity.
  • Position 5: A methyl ether group, enhancing solubility and metabolic stability compared to ester analogs.

These compounds are typically synthesized via nucleophilic substitution or coupling reactions, as seen in analogous syntheses (e.g., thiophenol-mediated aryl-sulfanyl incorporation in ) .

Properties

IUPAC Name

4-(4-chlorophenyl)sulfanyl-2-[(2,4-dichlorophenyl)methylsulfanyl]-5-methoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl3N2OS2/c1-24-16-9-22-18(25-10-11-2-3-13(20)8-15(11)21)23-17(16)26-14-6-4-12(19)5-7-14/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCWXNCMEFQIBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1SC2=CC=C(C=C2)Cl)SCC3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl3N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[(4-Chlorophenyl)sulfanyl]-2-[(2,4-dichlorobenzyl)sulfanyl]-5-pyrimidinyl methyl ether is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial properties, enzyme inhibition, and other pharmacological effects, supported by case studies and relevant data.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • Chemical Formula : C16_{16}H14_{14}Cl2_{2}N2_{2}S2_{2}O
  • Molecular Weight : 392.32 g/mol

This compound features two distinct sulfanyl groups attached to a pyrimidine base, which is believed to contribute to its biological activity.

Antibacterial Activity

Recent studies have indicated that compounds containing chlorophenyl and sulfanyl groups exhibit significant antibacterial properties. The synthesized derivatives of this compound were evaluated against various bacterial strains:

Bacterial Strain Activity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak

These findings suggest that the compound may serve as a potential candidate for developing new antibacterial agents, particularly against resistant strains.

Enzyme Inhibition

The compound's efficacy as an enzyme inhibitor has been explored, particularly regarding acetylcholinesterase (AChE) and urease:

  • Acetylcholinesterase Inhibition : The compound demonstrated strong inhibitory activity, which is crucial for treating neurodegenerative diseases like Alzheimer's.
  • Urease Inhibition : It also exhibited significant urease inhibitory activity, which is beneficial in managing urinary tract infections.

Case Studies

  • Antibacterial Screening : A study published in 2020 evaluated several synthesized compounds similar to the target molecule. The results indicated that the presence of the sulfanyl group significantly enhanced antibacterial activity against Salmonella typhi and Bacillus subtilis. The study utilized methods such as disk diffusion and MIC determination for efficacy assessment .
  • Enzyme Binding Studies : Docking studies revealed that the compound binds effectively to the active sites of AChE and urease, suggesting a mechanism of action that could lead to further therapeutic applications. The binding affinities were quantified using molecular modeling techniques .
  • Pharmacological Potential : Another investigation highlighted the anticancer properties of similar sulfanyl-containing compounds, indicating potential pathways for developing chemotherapeutic agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound can be compared to other pyrimidine derivatives with sulfanyl and aryl substituents. Below is a detailed analysis:

Table 1: Structural Comparison of Pyrimidine Derivatives

Compound Name Substituent (Position 2) Substituent (Position 4) Position 5 Group Molecular Formula CAS Number
Target Compound (2,4-Dichlorobenzyl)sulfanyl (4-Chlorophenyl)sulfanyl Methyl ether Not reported Not found
4-[(4-Chlorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinyl methyl ether Methylsulfanyl (4-Chlorophenyl)sulfanyl Methyl ether C₁₂H₁₁ClN₂OS₂ 338954-61-3
Ethyl 4-[(2-chlorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate Methylsulfanyl (2-Chlorophenyl)sulfanyl Ethyl carboxylate C₁₄H₁₃ClN₂O₂S₂ 339019-54-4
2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(methylsulfanyl)-5-pyrimidinyl methyl ether (3,4-Dichlorobenzyl)sulfanyl Methylsulfanyl Methyl ether C₁₃H₁₁Cl₂N₂OS₂ 339008-09-2
Ethyl 4-[(4-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate Phenyl (4-Methylphenyl)sulfanyl Ethyl carboxylate C₂₀H₁₈N₂O₂S 1803598-76-6

Key Findings

Substituent Effects on Reactivity and Bioactivity: The 2,4-dichlorobenzylsulfanyl group in the target compound introduces greater steric hindrance and electron-withdrawing effects compared to simpler methylsulfanyl (e.g., CAS 338954-61-3) or phenyl groups (CAS 1803598-76-6) . This may influence binding affinity in biological targets or catalytic activity. Chlorine positioning on the benzyl group (e.g., 2,4-dichloro vs.

Functional Group Impact :

  • Methyl ether at position 5 (target compound) enhances hydrolytic stability compared to ethyl carboxylate derivatives (e.g., CAS 339019-54-4), which are more prone to esterase-mediated degradation .
  • Aryl-sulfanyl groups (e.g., 4-chlorophenyl vs. 4-methylphenyl) modulate lipophilicity, as evidenced by logP variations in related compounds .

Synthetic Pathways: The synthesis of analogous compounds often involves nucleophilic displacement reactions (e.g., thiophenol substitution in ) or Suzuki-Miyaura coupling for aryl group introduction . Crystallographic data (e.g., and ) confirms that such pyrimidines form stable, planar structures with π-π stacking interactions, critical for solid-state properties .

Q & A

Q. What are the established synthetic routes for preparing this compound, and what key reaction conditions influence yield and purity?

The synthesis typically involves multi-step nucleophilic substitutions. A common approach starts with functionalizing a pyrimidine core:

  • Step 1 : Introduce the 2,4-dichlorobenzylsulfanyl group via thiol-displacement reactions using 2,4-dichlorobenzyl thiol under basic conditions (e.g., NaH or KOtBu in DMF/THF at 60–80°C) .
  • Step 2 : Install the 4-chlorophenylsulfanyl group using a similar mechanism, ensuring sequential addition to avoid cross-reactivity .
  • Step 3 : Methoxy group introduction at the 5-position via alkylation with methyl iodide in the presence of a phase-transfer catalyst . Critical factors include solvent polarity (DMF enhances nucleophilicity), temperature control to minimize side reactions, and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are most effective for confirming structural integrity, and what characteristic signals should researchers anticipate?

  • 1H/13C NMR :
  • Pyrimidine ring protons: δ 8.2–8.5 ppm (deshielded due to electron-withdrawing sulfanyl groups) .
  • Aromatic protons (chlorophenyl/dichlorobenzyl): δ 7.3–7.8 ppm with splitting patterns indicative of substitution .
    • IR Spectroscopy :
  • C-O-C stretch (ether) at ~1250 cm⁻¹; C-S stretches at 650–750 cm⁻¹ .
    • Mass Spectrometry (HRMS) :
  • Molecular ion peak at m/z consistent with C₁₉H₁₄Cl₃N₂OS₂ (calculated: 474.96) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported bioactivity data, such as varying IC₅₀ values in anticancer assays?

Contradictions may arise from:

  • Purity discrepancies : Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify impurities >0.5% .
  • Isomerism : Check for positional isomers (e.g., sulfanyl group orientation) via NOESY NMR or X-ray crystallography .
  • Assay variability : Standardize protocols (e.g., MTT assay incubation time, cell line passage number) and include positive controls (e.g., doxorubicin) .

Q. What computational strategies can predict the compound’s environmental fate and degradation pathways?

  • Molecular modeling : Use DFT calculations (e.g., Gaussian 16) to estimate hydrolysis rates of sulfanyl groups under varying pH .
  • QSAR models : Corrate logP (calculated: ~3.8) with biodegradation potential using EPI Suite .
  • Metabolite prediction : Simulate oxidative pathways (e.g., sulfoxide/sulfone formation) via cytochrome P450 docking (AutoDock Vina) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for kinase targets?

Key modifications and their effects:

Substituent Biological Impact Evidence
2,4-DichlorobenzylsulfanylEnhances hydrophobic binding to kinase ATP pockets; Cl groups improve steric fit .
4-ChlorophenylsulfanylModerates electron-withdrawing effects, balancing potency and solubility .
Methoxy group at 5-positionReduces metabolic oxidation but may limit membrane permeability .

Methodology :

  • Synthesize analogs with fluorophenyl or methylsulfonyl replacements.
  • Test inhibition against kinase panels (e.g., Eurofins DiscoverX) .

Methodological Considerations

Q. What experimental designs are recommended for assessing photostability under storage conditions?

  • Accelerated testing : Expose solid/liquid samples to UV light (320–400 nm) and monitor degradation via HPLC at intervals (0, 7, 14 days) .
  • Control variables : Temperature (4°C vs. 25°C), inert atmosphere (N₂ vs. ambient air) .

Q. How can researchers validate the compound’s role in modulating oxidative stress pathways?

  • In vitro assays :
  • Measure ROS levels (DCFH-DA probe) in treated vs. untreated cells .
  • Evaluate glutathione (GSH) depletion via Ellman’s reagent .
    • In silico tools :
  • Pathway enrichment analysis (KEGG/Reactome) to identify Nrf2/Keap1 interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.